6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione
CAS No.:
Cat. No.: VC14847969
Molecular Formula: C15H6Br2F3NO3
Molecular Weight: 465.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H6Br2F3NO3 |
|---|---|
| Molecular Weight | 465.02 g/mol |
| IUPAC Name | 6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-1,3-benzoxazine-2,4-dione |
| Standard InChI | InChI=1S/C15H6Br2F3NO3/c16-7-5-8-12(10(17)6-7)24-14(23)21(13(8)22)11-4-2-1-3-9(11)15(18,19)20/h1-6H |
| Standard InChI Key | JGNQVAMBJVWVLC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3=C(C(=CC(=C3)Br)Br)OC2=O |
Introduction
6,8-Dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione is a complex organic compound belonging to the benzoxazine class. It features a dibrominated benzoxazine core with a trifluoromethyl-substituted phenyl group attached at the 3-position. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science.
Chemical Reactions
This compound can undergo various chemical reactions, including:
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Oxidation: Potentially forming oxides or higher oxidation state derivatives.
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Reduction: Leading to debromination or reduction of other functional groups.
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Substitution: Bromine atoms can be replaced with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
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Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
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Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Synthesis Methods
The synthesis of 6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione typically involves multiple steps, starting from readily available precursors. A common approach might include:
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Bromination: Introducing bromine atoms into a suitable benzoxazine precursor.
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Trifluoromethylation: Incorporating the trifluoromethyl group through a nucleophilic substitution reaction.
Reaction conditions often require strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Chemical Applications
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Building Block: Used as a precursor for synthesizing more complex molecules.
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Reagent: Participates in various organic reactions due to its reactive functional groups.
Biological Applications
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Biological Interactions: Its unique structure makes it a candidate for studying biological pathways and interactions.
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Pharmaceutical Potential: Ongoing research explores its potential as a pharmaceutical intermediate or active ingredient.
Materials Science Applications
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New Materials Development: May be used in creating polymers or coatings with specific properties.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Core Structure |
|---|---|---|---|
| 6,8-Dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione | C15H6Br2F3NO3 | Approximately 446 g/mol | Benzoxazine |
| 5,6-Dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione | C15H12Br2F3NO2 | 455.06 g/mol | Isoindole |
| 4,7-Dibromo-5,6-difluoro-benzothiadiazole | C6H2Br2F2N2S | 294.95 g/mol | Benzothiadiazole |
This compound is distinct due to its benzoxazine core and the specific arrangement of bromine and trifluoromethyl groups.
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